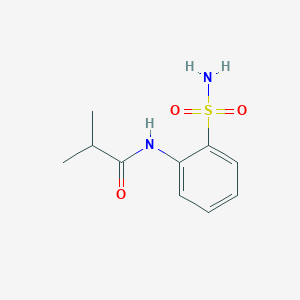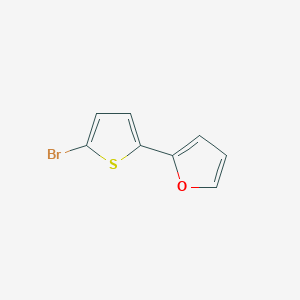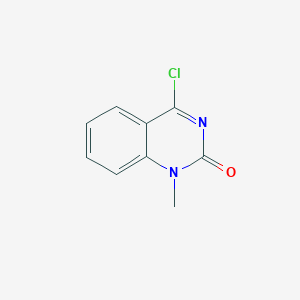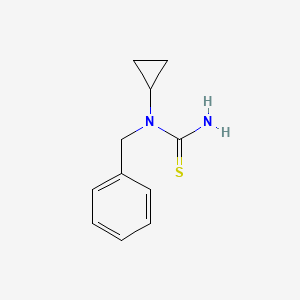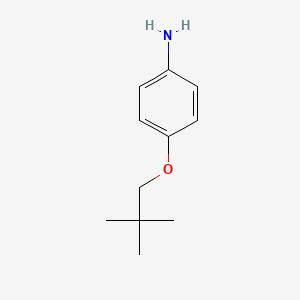
4-(Neopentiloxi)anilina
Descripción general
Descripción
4-(Neopentyloxy)aniline is a chemical compound with the molecular formula C11H17NO . It is used in various applications, including research and development.
Molecular Structure Analysis
The molecular structure of 4-(Neopentyloxy)aniline consists of an amine group attached to a benzene ring . The exact structure can be found in databases like PubChem .Aplicaciones Científicas De Investigación
Síntesis de Anilinas
Las anilinas, incluyendo “4-(Neopentiloxi)anilina”, son cruciales en el campo de la química orgánica. Se utilizan en la síntesis de una amplia gama de compuestos químicos. La síntesis de anilinas implica varios métodos como la sustitución nucleofílica directa, la reducción de nitroarenos y los métodos catalizados por paladio .
Polímeros Conductores
“this compound” se puede utilizar en la síntesis de polímeros conductores como la polianilina. Estos polímeros poseen propiedades únicas como la transparencia, el bajo peso, el bajo coste, la flexibilidad y la conductividad eléctrica. Se utilizan ampliamente en diversos campos como los supercondensadores, las células solares, los sensores y diferentes tipos de aplicaciones de dispositivos electrónicos .
Almacenamiento y Conversión de Energía
Los nanocompuestos basados en polianilina, que se pueden sintetizar utilizando “this compound”, encuentran aplicaciones en el almacenamiento y conversión de energía. Se utilizan en baterías, supercondensadores y células solares debido a su alta conductividad eléctrica y estabilidad ambiental .
Electrónica
En el campo de la electrónica, “this compound” se puede utilizar en la producción de placas de circuito impreso y recubrimientos conductores. Esto se debe a la alta conductividad y flexibilidad de los compuestos basados en polianilina .
Sensores y Actuadores
“this compound” se puede utilizar en la producción de sensores y actuadores. Las propiedades únicas de los compuestos basados en polianilina los hacen adecuados para estas aplicaciones .
Aplicaciones Biomédicas
En el campo biomédico, “this compound” se puede utilizar en la liberación de fármacos y la ingeniería de tejidos. Los nanocompuestos basados en polianilina han mostrado resultados prometedores en estas áreas .
Tecnologías de Bioremediación
“this compound” y otras anilinas pueden ser degradadas por ciertas bacterias. Esta propiedad se puede utilizar en tecnologías de biorremediación para limpiar sitios contaminados con anilina .
Mecanismo De Acción
The mechanism of action of 4-(Neopentyloxy)aniline is not fully understood, but it is believed to act as an inhibitor of certain enzymes involved in the metabolism of drugs and other xenobiotics. 4-(Neopentyloxy)aniline has been shown to inhibit the activity of cytochrome P450 enzymes, which are responsible for the metabolism of many drugs and toxins in the liver. This inhibition can lead to increased levels of these compounds in the body, which may have both beneficial and adverse effects.
Biochemical and Physiological Effects
4-(Neopentyloxy)aniline has been shown to have both biochemical and physiological effects in various studies. In vitro studies have demonstrated that 4-(Neopentyloxy)aniline can inhibit the activity of cytochrome P450 enzymes, which may lead to altered drug metabolism and toxicity. 4-(Neopentyloxy)aniline has also been shown to have antioxidant properties, which may be beneficial in preventing oxidative damage to cells and tissues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(Neopentyloxy)aniline has several advantages for use in lab experiments, including its relatively simple synthesis method, high purity, and stability. However, 4-(Neopentyloxy)aniline also has some limitations, including its potential toxicity and the need for caution when handling and disposing of the compound.
Direcciones Futuras
There are several future directions for research on 4-(Neopentyloxy)aniline, including the investigation of its potential use as a drug delivery system, its effects on the immune system, and its interactions with other compounds in the body. Additionally, further studies are needed to fully understand the mechanism of action of 4-(Neopentyloxy)aniline and its potential applications in various fields.
Conclusion
In conclusion, 4-(Neopentyloxy)aniline is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. The synthesis method of 4-(Neopentyloxy)aniline involves the reaction of 4-chloroaniline with neopentyl alcohol in the presence of a base catalyst. 4-(Neopentyloxy)aniline has been used in scientific research for various applications, including as a building block for the synthesis of other compounds and as a ligand for the preparation of metal complexes. The mechanism of action of 4-(Neopentyloxy)aniline is not fully understood, but it is believed to act as an inhibitor of certain enzymes involved in the metabolism of drugs and other xenobiotics. 4-(Neopentyloxy)aniline has several advantages for use in lab experiments, including its relatively simple synthesis method, high purity, and stability. However, further studies are needed to fully understand the potential applications of 4-(Neopentyloxy)aniline in various fields.
Safety and Hazards
Propiedades
IUPAC Name |
4-(2,2-dimethylpropoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-11(2,3)8-13-10-6-4-9(12)5-7-10/h4-7H,8,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFHUFLZJXAZQNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)COC1=CC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50558081 | |
| Record name | 4-(2,2-Dimethylpropoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50558081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62517-38-8 | |
| Record name | 4-(2,2-Dimethylpropoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50558081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2-Dimethyl-2H-benzo[B][1,4]thiazin-3(4H)-one](/img/structure/B1626550.png)

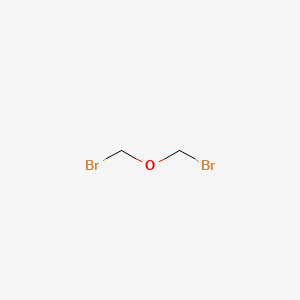
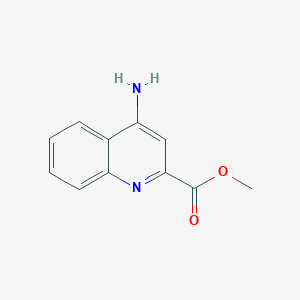
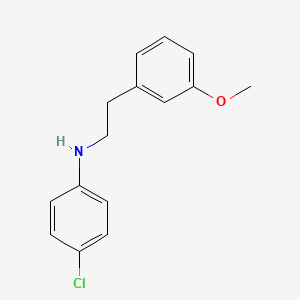
![(2R,3R)-1,4-bis[(4-chlorophenyl)methoxy]butane-2,3-diol](/img/structure/B1626556.png)
![4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyridazine](/img/structure/B1626557.png)


![6-(Pyridin-3-yl)imidazo[2,1-b]thiazole](/img/structure/B1626560.png)
